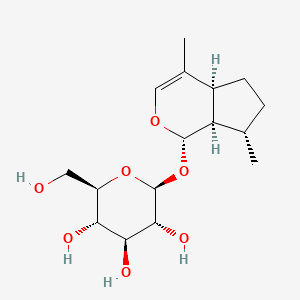

Iridodial glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Iridodial glucoside is a terpene glycoside.

Applications De Recherche Scientifique

Biological Activities

Iridodial glucoside exhibits a range of biological activities, including:

- Anti-inflammatory Effects : Research indicates that iridoids, including this compound, possess significant anti-inflammatory properties. They inhibit key inflammatory mediators such as cyclooxygenase enzymes (COX-1 and COX-2) and tumor necrosis factor-alpha (TNF-α) .

- Anticancer Properties : this compound has shown potential in inhibiting cancer cell proliferation. Studies suggest that it may induce cell cycle arrest and promote apoptosis through pathways involving proteins like p53 and Bax .

- Neuroprotective Effects : The compound also demonstrates neuroprotective capabilities, potentially beneficial in treating neurodegenerative diseases .

Cancer Treatment

This compound's anticancer properties have led to its exploration as a potential adjuvant therapy in cancer treatment. Its ability to inhibit angiogenesis—formation of new blood vessels that supply tumors—further supports its role in cancer therapy .

Anti-inflammatory Therapies

Due to its anti-inflammatory effects, this compound is being studied for its potential use in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Neuroprotection

The neuroprotective effects position this compound as a candidate for research into treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Anti-cancer Studies

A study investigated the effects of this compound on various cancer cell lines, demonstrating significant inhibition of cancer cell growth and induction of apoptosis through mitochondrial pathways .

| Study | Findings |

|---|---|

| Zhang et al., 2020 | This compound inhibited proliferation in breast cancer cells by inducing G0/G1 phase arrest. |

| Lee et al., 2021 | Demonstrated anti-angiogenic effects in colon cancer models using chick chorioallantoic membrane assays. |

Anti-inflammatory Research

In vitro studies showed that this compound effectively reduced TNF-α levels in macrophages, highlighting its potential for managing inflammatory diseases .

| Study | Findings |

|---|---|

| Kim et al., 2019 | Reported significant reduction in COX-2 expression in inflammatory models treated with this compound. |

| Park et al., 2020 | Showed decreased levels of pro-inflammatory cytokines in animal models following treatment with the compound. |

Analyse Des Réactions Chimiques

Glycosylation Reactions

Iridodial glucoside is formed through the glycosylation of iridodial, where the unstable hydroxyl group at C1 of iridodial reacts with sugars. This reaction is facilitated by the enzyme β-glucosidase, which catalyzes the transfer of glucose to form the glycoside. The glycosylation process can be influenced by various factors including pH, temperature, and the presence of specific catalysts.

Hydrolysis

Upon exposure to acidic or enzymatic conditions, this compound can undergo hydrolysis. This reaction results in the cleavage of the glycosidic bond, releasing free glucose and regenerating iridodial. Hydrolysis is significant in biological systems as it can activate or deactivate the pharmacological properties of the compound.

Oxidation Reactions

This compound can also participate in oxidation reactions. For instance, under oxidative conditions, it may convert into various oxidized products such as aldehydes or ketones. These reactions are often catalyzed by enzymes such as cytochrome P450s or through non-enzymatic pathways involving reactive oxygen species.

Dimerization

Dimerization is another notable reaction involving this compound where two molecules of iridodial or its derivatives can combine to form bis-iridoids. This reaction typically occurs under specific catalytic conditions and can lead to compounds with enhanced biological activity.

Biological Implications of Chemical Reactions

The chemical reactions that this compound undergoes have significant implications for its biological activity:

-

Anti-cancer Activity : Studies indicate that hydrolysis products of this compound may exhibit enhanced anti-cancer properties by modulating pathways such as PI3K/Akt and ERK1/2, which are crucial for cell proliferation and survival .

-

Neuroprotective Effects : The metabolic products formed through oxidation may contribute to neuroprotective effects by reducing oxidative stress in neuronal cells .

-

Anti-inflammatory Properties : The ability of this compound to inhibit pro-inflammatory cytokines can be attributed to its structural transformations during metabolic processes .

Propriétés

Formule moléculaire |

C16H26O7 |

|---|---|

Poids moléculaire |

330.37 g/mol |

Nom IUPAC |

(2S,3R,4S,5S,6R)-2-[[(1S,4aS,7S,7aR)-4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C16H26O7/c1-7-3-4-9-8(2)6-21-15(11(7)9)23-16-14(20)13(19)12(18)10(5-17)22-16/h6-7,9-20H,3-5H2,1-2H3/t7-,9+,10+,11+,12+,13-,14+,15-,16-/m0/s1 |

Clé InChI |

UKWQRDBDDIGHEQ-MDHPXLNESA-N |

SMILES |

CC1CCC2C1C(OC=C2C)OC3C(C(C(C(O3)CO)O)O)O |

SMILES isomérique |

C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

SMILES canonique |

CC1CCC2C1C(OC=C2C)OC3C(C(C(C(O3)CO)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.